
1-(4-Aminophenyl)-3-methylcarbamoyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of GYKI-53655 involves several steps, starting with the preparation of the core benzodiazepine structure. The synthetic route typically includes the following steps:
Formation of the benzodiazepine core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of functional groups: The amino and methylenedioxy groups are introduced through specific reactions, such as amination and methylenation.
Final modifications: The compound is then converted to its hydrochloride salt form to enhance its stability and solubility.
Industrial production methods for GYKI-53655 are not widely documented, but the laboratory synthesis methods provide a basis for scaling up the production process.
Analyse Chemischer Reaktionen
GYKI-53655 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren und möglicherweise die Aktivität der Verbindung verändern.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen einführen, die die Eigenschaften der Verbindung verbessern oder verändern können.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren zur Unterstützung von Substitutionsreaktionen. Die wichtigsten Produkte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
GYKI-53655 wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen untersucht:
Neurowissenschaften: Es wird als Werkzeug zur Untersuchung der Funktion von α-Amino-3-Hydroxy-5-Methyl-4-Isoxazolpropionsäure-Rezeptoren und ihrer Rolle bei der synaptischen Übertragung und Plastizität eingesetzt.
Medizin: Die Verbindung hat sich als vielversprechend bei der Behandlung von Erkrankungen wie Epilepsie und ischämischer Hirnverletzung erwiesen, da sie neuroprotektive und antikonvulsive Eigenschaften besitzt.
Pharmakologie: GYKI-53655 wird in der Arzneimittelentwicklung verwendet, um neue therapeutische Wirkstoffe zu erforschen, die auf den α-Amino-3-Hydroxy-5-Methyl-4-Isoxazolpropionsäure-Rezeptor abzielen
Wirkmechanismus
GYKI-53655 übt seine Wirkungen aus, indem es an den α-Amino-3-Hydroxy-5-Methyl-4-Isoxazolpropionsäure-Rezeptor bindet, eine Art ionotropen Glutamatrezeptors. Als nicht-kompetitiver Antagonist hemmt es die Aktivität des Rezeptors und verhindert so den Einstrom von Kalziumionen und die anschließende neuronale Erregung. Dieser Mechanismus ist entscheidend für seine neuroprotektiven und antikonvulsiven Wirkungen .
Wissenschaftliche Forschungsanwendungen
Anxiolytic Effects
Benzodiazepines are widely recognized for their anxiolytic properties. Research indicates that derivatives like 1-(4-Aminophenyl)-3-methylcarbamoyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine may exhibit similar effects. Studies have shown that compounds within this class can modulate GABA_A receptors, leading to enhanced inhibitory neurotransmission and reduced anxiety symptoms in preclinical models .
Neuroprotective Properties
Emerging evidence suggests that this compound may possess neuroprotective qualities. For instance, in vitro studies have demonstrated that related benzodiazepines can protect neurons from excitotoxic damage caused by glutamate receptor activation . This property is particularly relevant in the context of neurodegenerative diseases and stroke.
Sleep Disorders
Given the sedative effects commonly associated with benzodiazepines, this compound is also being investigated for its potential use in treating sleep disorders. Its ability to enhance GABAergic transmission may facilitate sleep induction and maintenance .
Structure-Activity Relationship (SAR)
The unique structural elements of this compound provide a basis for exploring structure-activity relationships (SAR). By modifying various functional groups, researchers aim to optimize the efficacy and safety profiles of new therapeutic agents derived from this scaffold .
Table: SAR Insights
Modification | Effect on Activity | Reference |
---|---|---|
Amine Group | Enhances anxiolytic activity | |
Methylenedioxy Moiety | Increases neuroprotective effects | |
Carbamoyl Group | Modulates sedative properties |
Case Study 1: GABA_A Modulation
In a study examining the effects of benzodiazepine derivatives on GABA_A receptor modulation, it was found that compounds similar to 1-(4-Aminophenyl)-3-methylcarbamoyl exhibited significant anxiolytic effects in animal models. These findings support the hypothesis that modifications to the benzodiazepine structure can lead to enhanced therapeutic outcomes .
Case Study 2: Neuroprotection Against AMPA Toxicity
A notable study investigated the neuroprotective effects of a related compound against AMPA-induced toxicity in cultured neurons. The results indicated that these benzodiazepine derivatives could significantly reduce neuronal death and preserve cell viability, highlighting their potential in treating conditions like Alzheimer's disease .
Wirkmechanismus
GYKI-53655 exerts its effects by binding to the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor, a type of ionotropic glutamate receptor. By acting as a non-competitive antagonist, it inhibits the receptor’s activity, preventing the influx of calcium ions and subsequent neuronal excitation. This mechanism is crucial for its neuroprotective and anti-convulsant effects .
Vergleich Mit ähnlichen Verbindungen
GYKI-53655 ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner spezifischen Bindungsaffinität und der nicht-kompetitiven Antagonisierung des α-Amino-3-Hydroxy-5-Methyl-4-Isoxazolpropionsäure-Rezeptors einzigartig. Zu ähnlichen Verbindungen gehören:
GYKI-52466: Ein weiterer nicht-kompetitiver Antagonist des α-Amino-3-Hydroxy-5-Methyl-4-Isoxazolpropionsäure-Rezeptors, jedoch mit unterschiedlichen Bindungseigenschaften.
LY300168: Eine Verbindung mit ähnlichen neuroprotektiven Wirkungen, aber unterschiedlichen pharmakokinetischen Eigenschaften
Diese Vergleiche heben die einzigartigen Aspekte von GYKI-53655 hervor, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und potenziellen therapeutischen Anwendungen macht.
Biologische Aktivität
1-(4-Aminophenyl)-3-methylcarbamoyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine is a compound belonging to the benzodiazepine family, which has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H20N4O3
- Molecular Weight : 352.394 g/mol
- Structure : The compound features a methylenedioxy group, which is significant for its biological activity.
The primary mechanism of action involves the compound's interaction with the AMPA receptor, a subtype of glutamate receptors in the central nervous system. Research indicates that this compound acts as a noncompetitive antagonist of AMPA receptors, influencing synaptic transmission and potentially offering therapeutic benefits in neurological disorders.
Key Findings:
- The compound significantly inhibits AMPA receptor desensitization rates without affecting deactivation rates, suggesting a selective modulation of receptor kinetics .
- The presence of an electron-withdrawing group on the phenyl ring enhances its inhibitory potency .
Biological Activity
This compound exhibits several biological activities:
Neuropharmacological Effects
- Neuroprotective Properties : The compound has been shown to protect neuronal cells from excitotoxicity induced by excessive glutamate release, which is implicated in various neurodegenerative diseases.
- Anxiolytic Effects : Similar to other benzodiazepines, it may exhibit anxiolytic properties by modulating neurotransmitter systems.
In Vitro Studies
Table 1 summarizes key findings from in vitro studies assessing the biological activity of this compound:
Case Studies
Several case studies have explored the therapeutic potential of this compound:
-
Case Study on Neuroprotection :
- A study demonstrated that treatment with the compound in rat models reduced neuronal loss associated with glutamate-induced toxicity. Behavioral assessments indicated improved cognitive function post-treatment.
-
Clinical Implications :
- While primarily studied in vitro and in animal models, preliminary findings suggest potential applications in treating conditions like epilepsy and anxiety disorders due to its modulatory effects on AMPA receptors.
Eigenschaften
IUPAC Name |
5-(4-aminophenyl)-N,8-dimethyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-11-7-13-8-16-17(26-10-25-16)9-15(13)18(22-23(11)19(24)21-2)12-3-5-14(20)6-4-12/h3-6,8-9,11H,7,10,20H2,1-2H3,(H,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGACXZFVXKEAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=C(C=C2C(=NN1C(=O)NC)C4=CC=C(C=C4)N)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276296 | |
Record name | GYKI-53655 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30276296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143692-18-6 | |
Record name | LY-300168 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143692186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GYKI-53655 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30276296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LY-300168 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X46FC5N190 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.